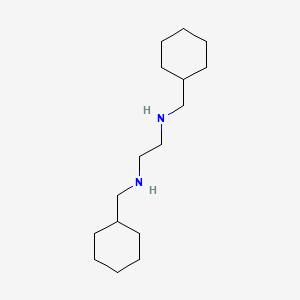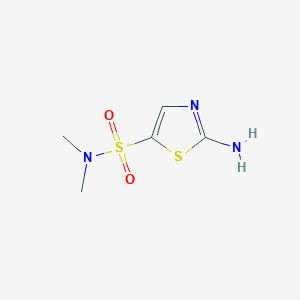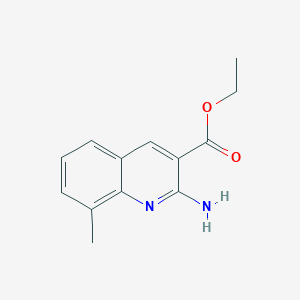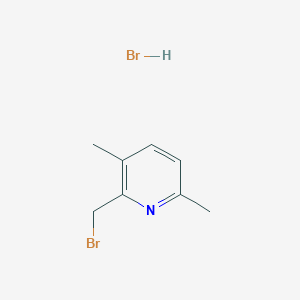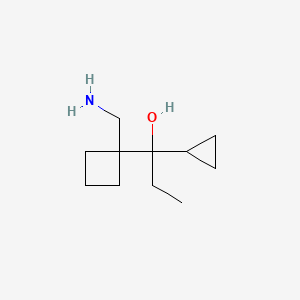
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes both cyclobutyl and cyclopropyl groups
Vorbereitungsmethoden
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropyl intermediates. One common method involves the alkylation of cyclobutylmethanol with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Analyse Chemischer Reaktionen
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Wissenschaftliche Forschungsanwendungen
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics
Wirkmechanismus
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the cyclopropyl group and has different reactivity and applications.
Cyclopropylmethanol: Lacks the cyclobutyl group and exhibits different chemical properties.
1-(Aminomethyl)cyclobutylmethanol: Similar structure but without the cyclopropyl group, leading to different biological and chemical behavior .
Eigenschaften
Molekularformel |
C11H21NO |
|---|---|
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-[1-(aminomethyl)cyclobutyl]-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-2-11(13,9-4-5-9)10(8-12)6-3-7-10/h9,13H,2-8,12H2,1H3 |
InChI-Schlüssel |
OIHPBEJBJSWHNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1CC1)(C2(CCC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


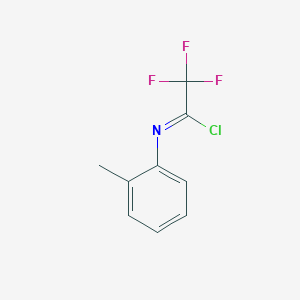
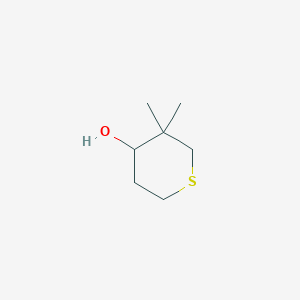
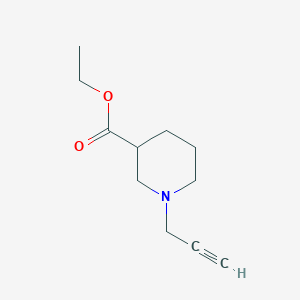
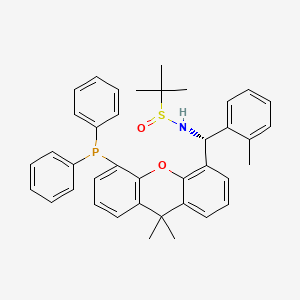
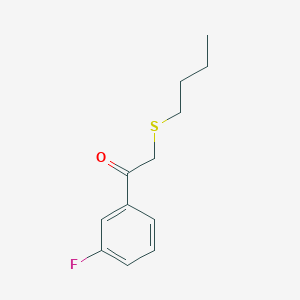
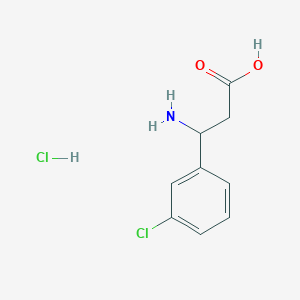
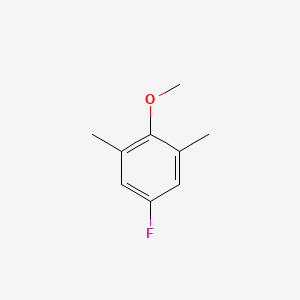
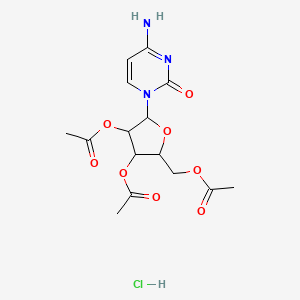
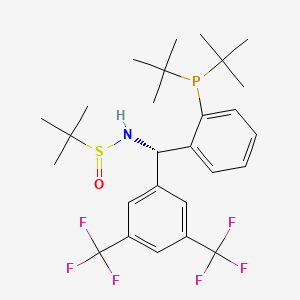
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
